Cas no 80082-81-1 (Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)-)

Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)-, is a chiral β-lactam derivative with significant utility in synthetic organic chemistry and pharmaceutical research. Its stereospecific (S)-configuration ensures precise reactivity in asymmetric synthesis, particularly in the construction of β-lactam scaffolds, which are critical intermediates for antibiotics and other bioactive compounds. The phenylmethyl ester moiety enhances solubility and facilitates selective deprotection under mild conditions. This compound is valued for its high purity and stability, making it suitable for use in controlled reactions where regio- and stereoselectivity are paramount. Its structural features support applications in medicinal chemistry, including the development of enzyme inhibitors and peptidomimetics.
Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)- structure
80082-81-1 structure
Product name:Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)-
CAS No:80082-81-1
MF:C11H12N2O3
MW:220.224582672119
CID:706322
PubChem ID:12834624

Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)- Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)-
    • benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
    • Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)- (ZCI)
    • Carbamic acid, [(3S)-2-oxo-3-azetidinyl]-, phenylmethyl ester (9CI)
    • Phenylmethyl N-[(3S)-2-oxo-3-azetidinyl]carbamate (ACI)
    • EN300-21003176
    • starbld0009713
    • (S)-3-benzyloxycarbonylamino-2-azetidinone
    • US9321743, URB788
    • SCHEMBL4079431
    • benzyl (S)-(2-oxoazetidin-3-yl)carbamate
    • (S)-3-[[(Phenylmethoxy)carbonyl]amino]-2azetidinone
    • benzyl-N-[(3S)-2-oxoazetidin-3-yl]-carbamate
    • CHEMBL3908062
    • CS-0134501
    • E81655
    • (S)-3-[[(Phenylmethoxy)carbonyl]amino]-2-azetidinone
    • (S)-(2-Oxo-3-azetidinyl)carbamic acid, phenylmethyl ester
    • 80082-81-1
    • (S)-(2-oxo-3-azetidinyl) carbamic acid phenylmethyl ester
    • NQXRQYKIEKLAHI-VIFPVBQESA-N
    • (3S)-3-[[(Phenylmethoxy)carbonyl]amino]-2-azetidinone
    • BDBM223535
    • (S)-Benzyl (2-oxoazetidin-3-yl)carbamate
    • Inchi: 1S/C11H12N2O3/c14-10-9(6-12-10)13-11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)/t9-/m0/s1
    • InChI Key: NQXRQYKIEKLAHI-VIFPVBQESA-N
    • SMILES: N([C@H]1CNC1=O)C(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 220.08479225g/mol
  • Monoisotopic Mass: 220.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4Ų
  • XLogP3: 0.6

Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-0134501-250mg
Benzyl (S)-(2-oxoazetidin-3-yl)carbamate
80082-81-1 ≥97.0%
250mg
$327.0 2022-04-01
Chemenu
CM285411-100mg
(S)-Benzyl (2-oxoazetidin-3-yl)carbamate
80082-81-1 95%
100mg
$264 2024-07-23
Enamine
EN300-21003176-0.05g
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
80082-81-1 95%
0.05g
$1657.0 2023-11-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1205141-100mg
Benzyl (S)-(2-oxoazetidin-3-yl)carbamate
80082-81-1 97%
100mg
¥2382.00 2024-07-28
Enamine
EN300-21003176-0.1g
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
80082-81-1 95%
0.1g
$1735.0 2023-11-13
Enamine
EN300-21003176-0.5g
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
80082-81-1 95%
0.5g
$1893.0 2023-11-13
1PlusChem
1P00G93M-100mg
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
80082-81-1 95%
100mg
$270.00 2024-04-21
1PlusChem
1P00G93M-250mg
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
80082-81-1 95%
250mg
$518.00 2024-04-21
1PlusChem
1P00G93M-1g
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
80082-81-1 95%
1g
$1243.00 2024-04-21
Enamine
EN300-21003176-2.5g
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
80082-81-1 95%
2.5g
$3865.0 2023-11-13

Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)- Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Sodium methoxide
Reference
Synthesis and antibacterial activity of 3-acylamino-2-azetidinone-1-sulfonic acid derivatives
Matsuo, Taisuke; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(6), 1874-84

Production Method 2

Reaction Conditions
1.1 Reagents: Carbamic acid, [2-(acetyloxy)-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester, (2S… Solvents: Isopropanol ,  Water
Reference
A novel preparation of 4-unsubstituted β-lactams
Pfaendler, Hans Rudolf; et al, Heterocycles, 1985, 23(2), 265-72

Production Method 3

Reaction Conditions
1.1 Reagents: Ozone
2.1 Reagents: Carbamic acid, [2-(acetyloxy)-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester, (2S… Solvents: Isopropanol ,  Water
Reference
A novel preparation of 4-unsubstituted β-lactams
Pfaendler, Hans Rudolf; et al, Heterocycles, 1985, 23(2), 265-72

Production Method 4

Reaction Conditions
1.1 Reagents: Lead diacetate Catalysts: Cupric acetate Solvents: Ethyl acetate
1.2 Reagents: Potassium carbonate ,  Sodium borohydride Solvents: Methanol
Reference
Synthesis of nocardicins from penicillins
Nakaguchi, Osamu; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(8), 3464-6

Production Method 5

Reaction Conditions
Reference
2-Oxo-1-[[(substituted sulfonyl)amino]carbonyl]azetidines
, European Patent Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Catalysts: Pyridine
2.1 Catalysts: (±)-Propylene oxide ,  Propylene
3.1 Catalysts: Sodium methoxide
Reference
Synthesis and antibacterial activity of 3-acylamino-2-azetidinone-1-sulfonic acid derivatives
Matsuo, Taisuke; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(6), 1874-84

Production Method 7

Reaction Conditions
Reference
2-Oxo-1-[[(substituted sulfonyl)amino]carbonyl]azetidines
, European Patent Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Reference
Solid-Phase Synthesis of β-Lactams via the Miller Hydroxamate Approach
Meloni, Marco Massimiliano; et al, Organic Letters, 2001, 3(3), 337-340

Production Method 9

Reaction Conditions
Reference
2-Oxo-1-[[(substituted sulfonyl)amino]carbonyl]azetidines
, European Patent Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Carbamic acid, [2-(acetyloxy)-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester, (2S… Solvents: Isopropanol ,  Water
Reference
A novel preparation of 4-unsubstituted β-lactams
Pfaendler, Hans Rudolf; et al, Heterocycles, 1985, 23(2), 265-72

Production Method 11

Reaction Conditions
1.1 Catalysts: (±)-Propylene oxide ,  Propylene
2.1 Catalysts: Sodium methoxide
Reference
Synthesis and antibacterial activity of 3-acylamino-2-azetidinone-1-sulfonic acid derivatives
Matsuo, Taisuke; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(6), 1874-84

Production Method 12

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ,  Tetrahydrofuran ;  0 °C; 0.5 h, 0 °C; 0 °C → rt; 16 h, rt
2.1 Reagents: 1,1′-Sulfonyldiimidazole Solvents: Dimethylformamide ;  0 °C; 0.5 h, 0 °C; 0 °C → -20 °C
2.2 Reagents: Sodium hydride ;  -20 °C; 1 h, -20 °C
2.3 Reagents: Methanol ,  Water
3.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  45 min, 0 °C; 15 min, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
3-Aminoazetidin-2-one Derivatives as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration
Fiasella, Annalisa; et al, ChemMedChem, 2014, 9(7), 1602-1614

Production Method 13

Reaction Conditions
1.1 Reagents: Methanesulfonyl chloride ,  Sodium bicarbonate Solvents: Acetonitrile
Reference
Serine and Threonine β-Lactones: A New Class of Hepatitis A Virus 3C Cysteine Proteinase Inhibitors
Lall, Manjinder S.; et al, Journal of Organic Chemistry, 2002, 67(5), 1536-1547

Production Method 14

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  45 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
3-Aminoazetidin-2-one Derivatives as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration
Fiasella, Annalisa; et al, ChemMedChem, 2014, 9(7), 1602-1614

Production Method 15

Reaction Conditions
1.1 Reagents: Piperidine Solvents: Dimethylformamide
1.2 Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride ,  Diisopropylethylamine Solvents: N-Methyl-2-pyrrolidone
1.3 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
2.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Reference
Solid-Phase Synthesis of β-Lactams via the Miller Hydroxamate Approach
Meloni, Marco Massimiliano; et al, Organic Letters, 2001, 3(3), 337-340

Production Method 16

Reaction Conditions
1.1 Reagents: 1,1′-Sulfonyldiimidazole Solvents: Dimethylformamide ;  0 °C; 0.5 h, 0 °C; 0 °C → -20 °C
1.2 Reagents: Sodium hydride ;  -20 °C; 1 h, -20 °C
1.3 Reagents: Methanol ,  Water
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  45 min, 0 °C; 15 min, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
3-Aminoazetidin-2-one Derivatives as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration
Fiasella, Annalisa; et al, ChemMedChem, 2014, 9(7), 1602-1614

Production Method 17

Reaction Conditions
1.1 Catalysts: Nickel Solvents: Water
2.1 Reagents: Lead diacetate Catalysts: Cupric acetate Solvents: Ethyl acetate
2.2 Reagents: Potassium carbonate ,  Sodium borohydride Solvents: Methanol
Reference
Synthesis of nocardicins from penicillins
Nakaguchi, Osamu; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(8), 3464-6

Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)- Raw materials

Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)- Preparation Products

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